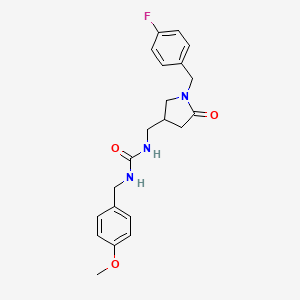

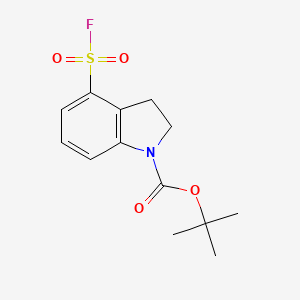

![molecular formula C21H20N2O4 B2491703 N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 851407-05-1](/img/structure/B2491703.png)

N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline derivatives, including those with additional functional groups such as benzo[d][1,3]dioxole moieties and carboxamide linkages, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and synthetic versatility. They are used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reaction sequences. A common approach starts with the condensation of ethyl acetoacetate, araldehydes, and ammonia to yield dihydropyridine derivatives, which are further modified through various reactions such as hydrazinolysis, cyclization, and substitution reactions to introduce additional functional groups (Dangi, Hussain, Sain, & Talesara, 2010). These methods can be adapted to synthesize the target compound by carefully selecting starting materials and reaction conditions that introduce the benzo[d][1,3]dioxole and carboxamide functionalities at the appropriate steps in the synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of the quinoline core, which can be modified with various substituents that affect the compound's physical and chemical properties. Structural analysis is often performed using techniques such as X-ray diffraction, NMR, and mass spectrometry, providing detailed information about the arrangement of atoms and the configuration of the molecule (Osyanin, Ivleva, Rybakov, & Klimochkin, 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The specific reactivity patterns depend on the substituents present on the quinoline core and the surrounding functional groups. For example, the presence of a carboxamide group can influence the compound's reactivity towards nucleophiles and electrophiles, while the benzo[d][1,3]dioxole moiety may participate in photochemical reactions (Yasaei, Mohammadpour, Shiri, Tanbakouchian, & Fazelzadeh, 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The introduction of specific functional groups like benzo[d][1,3]dioxole and carboxamide can affect the compound's polarity, hydrogen bonding capability, and overall molecular geometry, leading to variations in these physical properties.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity/basicity, reactivity, and stability, are determined by the electronic structure of the quinoline core and the nature of the substituents. Computational studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, reactivity sites, and potential reaction mechanisms (Halim & Ibrahim, 2017).

科学研究应用

有机合成和区域选择性

N-苄基-4-氧代-1,4-二氢喹啉-3-羧酰胺衍生物,与问题中的化合物类似的结构,展现出显著的生物活性,包括抗菌和抗病毒效果。通过密度泛函理论(DFT)方法探索它们的N-乙基化反应的区域选择性,揭示了它们的酸碱行为和潜在反应途径,突显了它们在合成中的多功能性和在药物开发中的重要性 (Batalha et al., 2019)。

抗抑郁潜力

与N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯并[d][1,3]二噁烷-5-羧酰胺结构相关的化合物已被研究其作为抗抑郁剂的潜力。具体来说,基于5-HT3受体拮抗剂的药效要求设计的3-乙氧基喹喔啉-2-羧酰胺,在临床前模型中显示出有希望的抗抑郁活性 (Mahesh et al., 2011)。

细胞毒活性

已评估了与感兴趣化合物具有结构相似性的7-氧代-7H-二苯[f,ij]异喹啉和7-氧代-7H-苯并[e]哌啶衍生物的细胞毒活性。这些研究突显了它们在癌症治疗中的潜力,特别是对小鼠体内皮下肿瘤的作用,为进一步研究新型抗肿瘤药物奠定了基础 (Bu et al., 2001)。

Sigma-2受体探测

已将N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯并[d][1,3]二噁烷-5-羧酰胺类似物作为sigma-2受体探针进行研究。它们在体外对sigma-2受体的结合亲和力表明在神经药理学和肿瘤学中有潜在应用,为开发新型诊断和治疗工具开辟了途径 (Xu et al., 2005)。

作用机制

Target of Action

The compound contains a quinoline moiety, which is found in many bioactive compounds . Compounds containing the quinoline nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Quinoline derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting they may interact with a variety of biochemical pathways.

Pharmacokinetics

The quinoline moiety is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its bioavailability.

Result of Action

Given the broad spectrum of biological activities exhibited by quinoline derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the solubility of the quinoline moiety in different solvents could affect the compound’s action in different environments.

属性

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-12-3-4-13(2)19-16(12)9-15(21(25)23-19)7-8-22-20(24)14-5-6-17-18(10-14)27-11-26-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDSAGWMIASUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)

![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)

![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)

![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)